Bromelain can be extracted from different parts of the pineapple plant, leading to two main classifications:
Both types exhibit similar proteolytic activities but differ in their specific applications and extraction methods .
The extraction of bromelain typically involves several steps:
The extraction process can yield crude bromelain with varying efficiencies depending on the part of the pineapple used. For instance, yields from the peel and crown are generally higher than those from the core due to lower water content . The purification process often includes ion exchange chromatography and affinity chromatography to isolate bromelain effectively .
Bromelain primarily consists of various thiol endopeptidases that exhibit different molecular structures based on their source (stem or fruit). The molecular weight typically ranges from 20 kDa to 30 kDa for different bromelain isoforms . The presence of disulfide bonds contributes to its structural integrity and enzymatic function.
Bromelain catalyzes the hydrolysis of peptide bonds in proteins through various chemical reactions:
The enzyme operates optimally at pH levels between 6 and 7, where it maintains maximum activity without denaturation . Reaction kinetics can be studied using assays like azocasein or casein digestion, measuring absorbance changes at specific wavelengths.
Bromelain's mechanism involves binding to substrate proteins at specific sites, leading to conformational changes that facilitate peptide bond cleavage:
Studies have shown that bromelain retains significant enzymatic activity after exposure to temperatures up to 70 degrees Celsius for short periods . Its stability makes it suitable for various applications in food processing and therapeutic uses.
Bromelain has numerous scientific uses:
Pineapple (Ananas comosus) has been cultivated for both nutritional and medicinal purposes for centuries among indigenous cultures in South and Central America. Historical records indicate that traditional healers utilized various parts of the plant—including fruit, stems, and leaves—to treat digestive disorders, reduce inflammation, and promote wound healing [5] [8]. The first scientific isolation of bromelain is credited to Venezuelan chemist Vicente Marcano in 1891, who identified the proteolytic activity through pineapple fermentation processes [2]. By 1892, researcher Russell Henry Chittenden further characterized the enzyme, initially naming it "bromelin" before the term "bromelain" became standardized for proteases from the Bromeliaceae family [2]. These early investigations laid the foundation for understanding pineapple's medicinal properties, which are now attributed primarily to bromelain's enzymatic activities [4].
Bromelain refers to a complex mixture of sulfhydryl-containing proteolytic enzymes obtained from pineapple plants, classified taxonomically as follows:
The enzyme exists in two primary isoforms distinguished by source and biochemical properties:
While all pineapple tissues contain bromelain, the stem serves as the primary industrial source due to higher yield potential (up to 40-fold greater concentration than fruit) and economic viability as an agricultural byproduct [1] [3]. The core, peel, and crown contain smaller quantities that are increasingly exploited through waste valorization strategies [3] [6].
Table 1: Bromelain Isoforms and Botanical Sources
Isoform | EC Number | Primary Source | Molecular Weight (kDa) | Optimal pH |
---|---|---|---|---|
Stem Bromelain | 3.4.22.32 | Pineapple stem | 26-37 | 7-10 |
Fruit Bromelain | 3.4.22.33 | Pineapple fruit pulp | 24.5-32 | 3-8 |
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